molecular formula C12H11NO B13613398 3-(Quinolin-4-yl)prop-2-en-1-ol

3-(Quinolin-4-yl)prop-2-en-1-ol

Cat. No.: B13613398
M. Wt: 185.22 g/mol
InChI Key: QZDJRMBGEFDLQR-ONEGZZNKSA-N
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Description

3-(Quinolin-4-yl)prop-2-en-1-ol is a chemical compound that features a quinoline ring attached to a propenol group Quinoline is a heterocyclic aromatic organic compound with a double-ring structure that includes a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Quinolin-4-yl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of quinoline derivatives with propenol under specific conditions. For instance, a copper salt-D-glucose system can be used to generate Cu(I) species in situ through reduction in aqueous ethanol as a green solvent, with proline serving as a ligand and proton source .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are some of the methods employed to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Quinolin-4-yl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The quinoline ring can undergo substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-4-carbaldehyde, while reduction can produce quinoline-4-ylpropan-1-ol .

Scientific Research Applications

3-(Quinolin-4-yl)prop-2-en-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Quinolin-4-yl)prop-2-en-1-ol involves its interaction with molecular targets and pathways within biological systems. For instance, it can inhibit specific enzymes or receptors, leading to altered cellular functions. The compound’s effects are mediated through its ability to bind to target proteins and modulate their activity, which can result in therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Quinolin-4-yl)prop-2-en-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

(E)-3-quinolin-4-ylprop-2-en-1-ol

InChI

InChI=1S/C12H11NO/c14-9-3-4-10-7-8-13-12-6-2-1-5-11(10)12/h1-8,14H,9H2/b4-3+

InChI Key

QZDJRMBGEFDLQR-ONEGZZNKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=N2)/C=C/CO

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C=CCO

Origin of Product

United States

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